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Compound of Interest

Methyl 2-

Compound Name: (hydroxymethyl)piperidine-1-
carboxylate

CAS No.: 165104-66-5

Cat. No.: B063579

Get Quote

Technical Guide: Methyl 2-
(hydroxymethyl)piperidine-1-carboxylate
Characterization, Synthesis, and Analytical Profiling
Executive Summary & Structural Significance[1]

Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (often referred to as

-Moc-2-piperidinemethanol) is a critical chiral building block in the synthesis of peptidomimetics
and alkaloid-based therapeutics. Unlike its tert-butyl (Boc) or benzyl (Cbz) analogs, the methyl
carbamate (Moc) moiety offers a unique balance of steric compactness and lipophilicity (

), making it an ideal protecting group for intermediates requiring stability under acidic conditions
where Boc groups would be labile.

Key Technical Attributes:
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o Rotamerism: The restricted rotation around the

bond leads to distinct rotamers observable in NMR at room temperature, a frequent source
of confusion in purity analysis.

» Orthogonality: The Moc group is stable to mild acids and hydrogenolysis, requiring strong
basic hydrolysis or specific Lewis acids (e.g.,

) for removal.

o Stereocenter: The C2 position is a chiral center. While this guide characterizes the racemic
mixture, the data is applicable to enantiopure forms ((R)- or (S)-isomers) with the addition of
optical rotation data.

Synthetic Pathway & Process Chemistry[2][3][4]

To ensure high-fidelity characterization, the compound is best synthesized via the direct
acylation of 2-piperidinemethanol. This route minimizes side reactions compared to the
reduction of the corresponding ester.

2.1 Reaction Scheme (Logic Flow)

2-Piperidinemethanol

(Starting Material) Solubilization

. | a3
. Base (Et3N or K2CO3) Acylation ! Tetrahedral | _-HCI (Salt Methyl 2-(hydroxymethyl)
Dropwise Addn DCM, 0°C I Intermediate | piperidine-1-carboxylate
__________ 1

Methyl Chloroformate
(CICOOMe)

i

Click to download full resolution via product page

Figure 1: Direct acylation pathway for the synthesis of the target carbamate.

2.2 Protocol Highlights

o Stoichiometry: Use 1.1 equivalents of Methyl Chloroformate to ensure complete consumption
of the amine.

o Regioselectivity: The reaction is highly selective for the secondary amine over the primary
alcohol at 0°C. However, allowing the temperature to rise >10°C during addition can lead to
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trace O-acylation (carbonate formation).

o Workup: An acidic wash (1M HCI) is strictly avoided if the product is acid-sensitive, though
Moc groups are generally robust. A standard wash with saturated

removes HCI byproducts.

Spectroscopic Characterization

The following data represents the "fingerprint" of the molecule. Note that due to amide
resonance, the NMR signals for protons near the nitrogen (H2 and H6) often appear as
broadened multiplets or split signals (rotamers) in a roughly 60:40 to 50:50 ratio in

3.1 Nuclear Magnetic Resonance (

H NMR)

Solvent:

, 400 MHz
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Shift (
Position Multiplicity Integration
ppm)

Assignment /
Notes

Characteristic
-OCH3 3.68 Singlet 3H Moc Methyl

group.

Methine proton

H-2 4.30 - 4.15 Broad Multiplet ~ 1H to N. Heavily
broadened by

rotamers.

Equatorial proton
H-6 3.95-4.10 Broad Multiplet 1H
to N.

Diastereotopic
) protons on the

-CH2-OH 3.85-3.60 Multiplet 2H
hydroxymethyl

arm.

Triplet of Axial proton

H-6' 2.85-2.95 1H

doublets to N.

Exchangeable.
-OH 2.50 - 3.00 Broad Singlet 1H Shift varies with

concentration.

) Ring methylene
H-3,4,5 1.40-1.75 Multiplet 6H
envelope.

Critical Interpretation Note: Unlike the Boc-analog which shows a singlet at

1.45, the Moc analog is defined by the methyl singlet at

3.68. If you observe a "doublet-like" appearance of this singlet, it is likely due to slow rotation
on the NMR timescale, not coupling.
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3.2 Carbon NMR (

C NMR)
Solvent:
, 100 MHz
Shift (
Carbon Type Assignment
ppm)
Carbamate C=0 (Quaternary).
Carbonyl 156.8 @Q V)
[1]
-CH2-OH 61.5-62.5 Primary alcohol carbon.
Methine ring carbon (chiral
C-2 52.0 - 53.5
center).
Methoxy carbon (Distinct from
-OCH3 52.6
C-2).
Methylene
C-6 39.8
to N.
Methylene
C-3 255
to N.
C-4,C-5 19.5-24.0 Remaining ring carbons.

3.3 Mass Spectrometry (HRMS-ESI)

e Formula:

e Calc. Mass: 187.1208

e Observed

:188.1285
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e Observed
:210.1105

e Fragment Pattern: Loss of

(31 Da) and

is common in fragmentation pathways.

Quality Control & Analytical Logic

Validating the identity of this molecule requires a specific decision tree to rule out common
impurities like the O-acylated byproduct or the starting material.

4.1 Analytical Decision Tree
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Figure 2: Quality control workflow. Note that sharp NMR signals often indicate the absence of
the carbamate (e.g., hydrolysis to amine) rather than high purity.

4.2 Impurity Profiling
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e Impurity A (Starting Material): Check for absence of broad NH signal and different Rf.
e Impurity B (Carbonate): If the reaction over-acylates, the -OH becomes

. This shows two methyl singlets in NMR (one at
3.68, one shifted downfield
3.75-3.80) and an additional carbonyl peak in

C.[2]

Handling and Stability
o Physical State: Viscous colorless oil to low-melting solid (racemic). Enantiopure forms may
crystallize more readily.

o Storage: Stable at room temperature. Hygroscopic—store under nitrogen or argon.

 Solubility: Soluble in DCM, MeOH, DMSO, EtOAc. Sparingly soluble in Hexanes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof
- Google Patents [patents.google.com]

e 2.rsc.org [rsc.org]

» To cite this document: BenchChem. ["Methyl 2-(hydroxymethyl)piperidine-1-carboxylate"
characterization data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063579/docs#methyl-2-hydroxymethyl-piperidine-1-
carboxylate-characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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